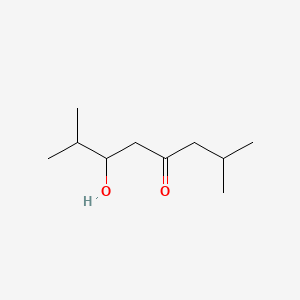
6-Hydroxy-2,7-dimethyloctan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2,7-dimethyloctan-4-one is an organic compound with the molecular formula C10H20O2. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is characterized by its unique structure, which includes a hydroxyl group (-OH) and a ketone group (C=O) on an octane backbone with two methyl groups at positions 2 and 7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,7-dimethyloctan-4-one can be achieved through various organic reactions. One common method involves the aldol condensation of 2,7-dimethyl-4-octanone with formaldehyde, followed by reduction and hydrolysis steps. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,7-dimethyl-4-octanone in the presence of a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxy-2,7-dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydroxyl groups can be substituted using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2,7-Dimethyloctane-4,6-dione or 2,7-dimethyloctanoic acid.
Reduction: 6-Hydroxy-2,7-dimethyloctanol.
Substitution: 6-Chloro-2,7-dimethyloctan-4-one or 6-Bromo-2,7-dimethyloctan-4-one.
Applications De Recherche Scientifique
6-Hydroxy-2,7-dimethyloctan-4-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl and ketone groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2,7-dimethyloctan-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions can influence biological pathways and enzyme activities, making it a valuable compound for biochemical studies .
Comparaison Avec Des Composés Similaires
2,7-Dimethyloctan-4-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxy-2,7-dimethyloctanol: Contains an additional hydroxyl group, altering its chemical and physical properties.
4-Octanone: A simpler ketone without the methyl and hydroxyl substitutions, leading to different reactivity and applications.
Uniqueness: 6-Hydroxy-2,7-dimethyloctan-4-one is unique due to the presence of both hydroxyl and ketone functional groups on a branched octane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
93919-11-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
6-hydroxy-2,7-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O2/c1-7(2)5-9(11)6-10(12)8(3)4/h7-8,10,12H,5-6H2,1-4H3 |
Clé InChI |
DLUOUVXXRXNEQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


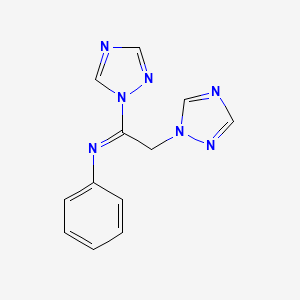
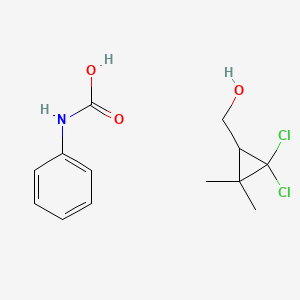
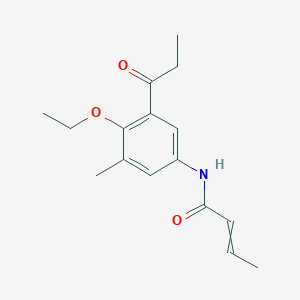
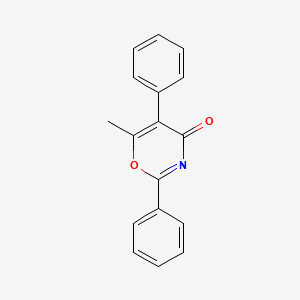
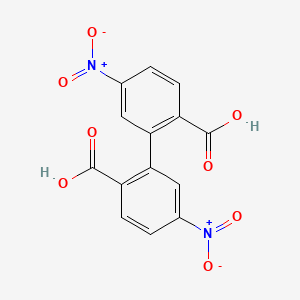

![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)
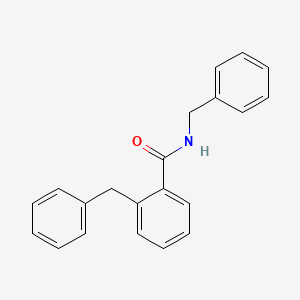
![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
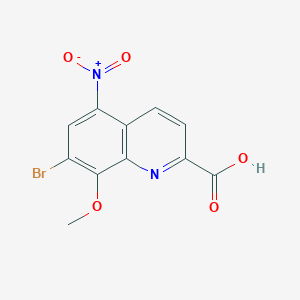
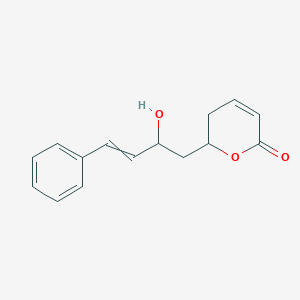
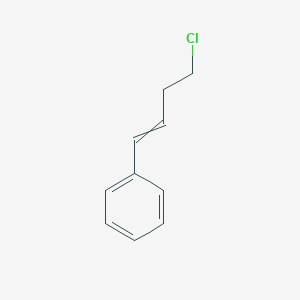
![N-[4-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)butyl]benzamide](/img/structure/B14366652.png)
